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An In-depth Technical Guide to 2-Heptenal as a Volatile Organic Compound in Food Aroma

Introduction
2-Heptenal is a medium-chain, α,β-unsaturated aldehyde that plays a significant role in the

aroma profiles of a wide variety of food products.[1][2] As a volatile organic compound (VOC),

its presence, even in trace amounts, can significantly influence the sensory perception of food,

contributing both desirable and undesirable flavor notes. This technical guide provides a

comprehensive overview of 2-heptenal, focusing on its chemical properties, natural

occurrence, formation pathways, and the analytical methodologies used for its detection and

quantification. This document is intended for researchers, scientists, and professionals in the

fields of food science, analytical chemistry, and drug development who are interested in the

complexities of food aroma.

Chemical and Physical Properties
2-Heptenal exists in two isomeric forms, (E)-2-heptenal (trans) and (Z)-2-heptenal (cis), with

the (E)-isomer being the most common and significant in food systems.[1] It is classified as a

medium-chain fatty aldehyde.[1][2][3] Chemically, it is a very hydrophobic and relatively neutral

molecule, exhibiting low solubility in water but good solubility in organic solvents like alcohol.[1]

[4][5]

Table 1: Chemical and Physical Properties of (E)-2-Heptenal
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Property Value Source

IUPAC Name (2E)-hept-2-enal [1][3]

Synonyms
trans-2-Heptenal, 3-

Butylacrolein
[1][2]

Molecular Formula C₇H₁₂O [3][6]

Molecular Weight 112.17 g/mol [1][6]

CAS Number 18829-55-5 [3]

Appearance Colorless clear liquid [4]

Boiling Point
165-167 °C at 760 mmHg; 90-

91 °C at 50 mmHg
[2][4]

Flash Point 51.67 °C (125 °F) [4]

Specific Gravity 0.857 - 0.863 @ 25 °C [4]

Water Solubility
1.14 - 1.81 g/L @ 25 °C

(Slightly soluble)
[1][4]

logP (o/w) 2.09 - 2.30 [1][4]

Aroma Profile and Sensory Perception
The organoleptic properties of 2-heptenal are complex and concentration-dependent. It is

generally characterized by a combination of green, fatty, and fruity notes.[1][7]

Table 2: Aroma Profile Descriptors for (E)-2-Heptenal
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Descriptor Context/Notes Source

Green
Vegetable-like, crushed

leaves, cucumber
[4][7][8]

Fatty
Oily, characteristic of lipid

oxidation
[1][9]

Fruity
Apple-like, pineapple, white

grape, pear, peach
[1][4]

Almond Nutty undertones [1][2]

Pungent
Especially at higher

concentrations
[2][4]

In food systems like soymilk, low concentrations of (E)-2-heptenal (<0.05 ppm) can enhance

desirable bean and fruity aromas.[9] However, at higher concentrations (0.1 to 10 µg/mL), it

imparts a pronounced grassy and fatty off-flavor that is often considered unacceptable.[9]

Olfactory Signaling Pathway
The perception of 2-heptenal, like other volatile compounds, is initiated by its interaction with

olfactory receptors in the nasal epithelium. This triggers a G-protein coupled cascade, leading

to the generation of an action potential that travels to the olfactory bulb and subsequently to

higher cortical areas for processing.
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A simplified diagram of the olfactory signal transduction pathway.

Occurrence in Food
2-Heptenal is a natural constituent of many raw and processed foods. It has been identified in

fruits, vegetables, grains, legumes, and edible oils.[1][2][3]

Table 3: Natural Occurrence of (E)-2-Heptenal in Various Foods
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Food Category Specific Examples Source

Fruits

Common grapes, kiwi,

pineapple, peach, pear,

pomelo peel, evergreen

blackberries, cranberries

[1][2][3][4]

Vegetables
Cucumber, garden tomato,

asparagus
[2][4]

Grains & Cereals Oats, corn (Zea mays) [1][2][3]

Legumes & Nuts Peas, pulses, roasted peanuts [1][3][4]

Oils & Fats
Soybean oil, safflower oil,

rapeseed oil, heated butter
[1][3][8][10]

Animal Products Roasted chicken [4]

While widely detected, quantitative data is often sparse. It has been noted to be in high

concentration in safflowers and is a significant volatile oxidation product in soybean and

rapeseed oils.[2][11]

Formation Pathways
The primary route for 2-heptenal formation in food is through the autooxidation of

polyunsaturated fatty acids (PUFAs), particularly linoleic acid and linolenic acid.[12][13] This

process, known as lipid peroxidation, involves a free-radical chain reaction initiated by factors

like heat, light, or metal ions.[14] In soymilk, its formation has been linked to the iron-catalyzed

decomposition of lipid hydroperoxides, independent of enzymatic activity like lipoxygenase

(LOX).[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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